Cas no 2138274-31-2 (2-(Iodomethyl)-4-(3-methylphenyl)oxolane)

2-(Iodomethyl)-4-(3-methylphenyl)oxolane is a specialized organic compound featuring an oxolane (tetrahydrofuran) ring substituted with an iodomethyl group and a 3-methylphenyl moiety. This structure makes it a valuable intermediate in organic synthesis, particularly for applications requiring selective functionalization or further derivatization. The presence of the reactive iodomethyl group allows for nucleophilic substitution or cross-coupling reactions, while the aromatic component enhances its utility in constructing complex molecular frameworks. Its well-defined reactivity profile and stability under controlled conditions make it suitable for pharmaceutical, agrochemical, and materials science research. The compound is typically handled under inert conditions to preserve its integrity.
2-(Iodomethyl)-4-(3-methylphenyl)oxolane structure
2138274-31-2 structure
商品名:2-(Iodomethyl)-4-(3-methylphenyl)oxolane
CAS番号:2138274-31-2
MF:C12H15IO
メガワット:302.151376008987
CID:6276213
PubChem ID:137704163

2-(Iodomethyl)-4-(3-methylphenyl)oxolane 化学的及び物理的性質

名前と識別子

    • EN300-718306
    • 2138274-31-2
    • 2-(iodomethyl)-4-(3-methylphenyl)oxolane
    • 2-(Iodomethyl)-4-(3-methylphenyl)oxolane
    • インチ: 1S/C12H15IO/c1-9-3-2-4-10(5-9)11-6-12(7-13)14-8-11/h2-5,11-12H,6-8H2,1H3
    • InChIKey: YVWPBOCVRUVYIH-UHFFFAOYSA-N
    • ほほえんだ: ICC1CC(C2C=CC=C(C)C=2)CO1

計算された属性

  • せいみつぶんしりょう: 302.01676g/mol
  • どういたいしつりょう: 302.01676g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 183
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.5
  • トポロジー分子極性表面積: 9.2Ų

2-(Iodomethyl)-4-(3-methylphenyl)oxolane 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-718306-0.05g
2-(iodomethyl)-4-(3-methylphenyl)oxolane
2138274-31-2 95.0%
0.05g
$612.0 2025-03-12
Enamine
EN300-718306-0.5g
2-(iodomethyl)-4-(3-methylphenyl)oxolane
2138274-31-2 95.0%
0.5g
$699.0 2025-03-12
Enamine
EN300-718306-10.0g
2-(iodomethyl)-4-(3-methylphenyl)oxolane
2138274-31-2 95.0%
10.0g
$3131.0 2025-03-12
Enamine
EN300-718306-0.1g
2-(iodomethyl)-4-(3-methylphenyl)oxolane
2138274-31-2 95.0%
0.1g
$640.0 2025-03-12
Enamine
EN300-718306-0.25g
2-(iodomethyl)-4-(3-methylphenyl)oxolane
2138274-31-2 95.0%
0.25g
$670.0 2025-03-12
Enamine
EN300-718306-2.5g
2-(iodomethyl)-4-(3-methylphenyl)oxolane
2138274-31-2 95.0%
2.5g
$1428.0 2025-03-12
Enamine
EN300-718306-5.0g
2-(iodomethyl)-4-(3-methylphenyl)oxolane
2138274-31-2 95.0%
5.0g
$2110.0 2025-03-12
Enamine
EN300-718306-1.0g
2-(iodomethyl)-4-(3-methylphenyl)oxolane
2138274-31-2 95.0%
1.0g
$728.0 2025-03-12

2-(Iodomethyl)-4-(3-methylphenyl)oxolane 関連文献

2-(Iodomethyl)-4-(3-methylphenyl)oxolaneに関する追加情報

Introduction to 2-(Iodomethyl)-4-(3-methylphenyl)oxolane (CAS No. 2138274-31-2) in Modern Chemical Research

2-(Iodomethyl)-4-(3-methylphenyl)oxolane, identified by the Chemical Abstracts Service Number (CAS No.) 2138274-31-2, is a significant compound in the realm of organic synthesis and pharmaceutical development. This heterocyclic ether features a unique structural motif that has garnered considerable attention from researchers due to its versatile reactivity and potential applications in medicinal chemistry. The compound’s molecular framework, comprising an oxolane ring substituted with an iodomethyl group and a 3-methylphenyl group, positions it as a valuable intermediate in the synthesis of more complex molecules.

The structural attributes of 2-(Iodomethyl)-4-(3-methylphenyl)oxolane make it particularly useful in cross-coupling reactions, which are foundational in constructing biaryl systems—a common pharmacophore in drug discovery. The presence of the iodomethyl group facilitates palladium-catalyzed reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings, enabling the formation of carbon-carbon bonds under mild conditions. This capability is increasingly relevant in the development of next-generation therapeutics, where efficient construction of intricate molecular architectures is essential.

Recent advancements in synthetic methodologies have highlighted the utility of 2-(Iodomethyl)-4-(3-methylphenyl)oxolane in the preparation of novel pharmacological agents. For instance, studies have demonstrated its role in generating derivatives with potential antimicrobial and anti-inflammatory properties. The 3-methylphenyl substituent introduces a lipophilic moiety that can enhance membrane permeability, a critical factor in drug bioavailability. Moreover, the oxolane ring’s rigid structure can contribute to improved binding affinity when incorporated into drug-like molecules.

In the context of medicinal chemistry, the compound’s reactivity allows for rapid diversification of molecular libraries. High-throughput screening campaigns have leveraged derivatives of 2-(Iodomethyl)-4-(3-methylphenyl)oxolane to identify lead compounds with desirable biological activities. The iodomethyl group serves as a handle for further functionalization, enabling chemists to explore a wide spectrum of chemical modifications. This adaptability has made it a staple in synthetic workflows aimed at accelerating drug discovery pipelines.

The oxolane ring itself is not merely a structural scaffold but also contributes to the compound’s overall properties. Its three-membered heterocycle imparts electronic and steric effects that can modulate reactivity and binding interactions. In particular, oxolanes have been shown to enhance metabolic stability, a crucial consideration in pharmaceutical design. This stability is attributed to the ring’s resistance to hydrolysis under physiological conditions, ensuring prolonged activity once administered.

From a synthetic perspective, 2-(Iodomethyl)-4-(3-methylphenyl)oxolane exemplifies the importance of heterocyclic compounds in modern chemistry. Its preparation typically involves multi-step sequences that showcase advanced organic transformations. Researchers have optimized routes to achieve high yields and purity, underscoring its industrial relevance. The compound’s synthesis often incorporates palladium-catalyzed reactions, which are integral to green chemistry principles due to their efficiency and minimal waste generation.

The pharmaceutical industry has been particularly keen on exploring derivatives of 2-(Iodomethyl)-4-(3-methylphenyl)oxolane for their potential therapeutic applications. Preclinical studies have begun to unravel its mechanistic roles in various biological pathways. For example, modifications at the 3-methylphenyl position have yielded compounds with selective interactions with target enzymes and receptors. Such selectivity is key to minimizing side effects and improving patient outcomes.

The compound’s versatility extends beyond pharmaceuticals into materials science and agrochemicals. Its ability to participate in cross-coupling reactions makes it valuable for constructing complex polymers and functional materials. In agrochemistry, derivatives have shown promise as intermediates for crop protection agents, addressing challenges such as pest resistance through innovative molecular designs.

As research progresses, the applications of 2-(Iodomethyl)-4-(3-methylphenyl)oxolane are expected to expand further. Innovations in catalytic systems and reaction conditions will continue to unlock new synthetic possibilities. Collaborative efforts between academia and industry will be crucial in translating these findings into tangible advancements for society.

In conclusion, 2-(Iodomethyl)-4-(3-methylphenyl)oxolane (CAS No. 2138274-31-2) represents a cornerstone in contemporary chemical research. Its unique structural features and reactivity profile position it as an indispensable tool for synthetic chemists and medicinal chemists alike. As our understanding of its properties deepens, so too will its impact on drug discovery and beyond.

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